molecular formula C23H25N3O5 B11007732 5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B11007732
M. Wt: 423.5 g/mol
InChI Key: FYHINOPSRJGYQM-UHFFFAOYSA-N
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Description

5-[3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves multiple steps. One common method includes the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method involves the reaction of an aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-[3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the biological context . The compound’s effects are mediated through its binding to target proteins, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a tetrahydroisoquinoline core with an imidazolidine-2,4-dione moiety makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

5-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C23H25N3O5/c1-30-19-12-15-10-11-25(14-16(15)13-20(19)31-2)21(27)9-8-18-22(28)26(23(29)24-18)17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14H2,1-2H3,(H,24,29)

InChI Key

FYHINOPSRJGYQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4)OC

Origin of Product

United States

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